N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
The compound N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide features a tetrahydronaphthalene core substituted with a sulfonamide group at position 2. The sulfonamide nitrogen is further functionalized with a 2-(4-fluorophenyl)-2-morpholinoethyl moiety.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3S/c23-20-8-5-18(6-9-20)22(25-11-13-28-14-12-25)16-24-29(26,27)21-10-7-17-3-1-2-4-19(17)15-21/h5-10,15,22,24H,1-4,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSIFRQUJAIJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step often involves the preparation of the 4-fluorophenyl intermediate. This can be achieved through electrophilic aromatic substitution reactions, where fluorobenzene is treated with suitable electrophiles under controlled conditions.
Morpholinoethyl Chain Addition: The next step involves the introduction of the morpholinoethyl group. This can be done through nucleophilic substitution reactions, where the fluorophenyl intermediate reacts with morpholine in the presence of a base.
Tetrahydronaphthalene Sulfonamide Formation: The final step involves the coupling of the morpholinoethyl intermediate with a tetrahydronaphthalene sulfonamide precursor. This step typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, often requiring the development of robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
- Receptor Modulation : This compound acts as an allosteric modulator of glutamate receptors. It has been shown to influence the signaling pathways associated with these receptors, which are critical in various neurological conditions .
- Cancer Treatment : The tetrahydronaphthalene structure is known for its role in synthesizing topoisomerase II inhibitors, such as amrubicin, which is used in treating malignant tumors. The compound may serve as an intermediate for developing novel anticancer agents .
- Dopamine Receptor Antagonism : Research indicates that derivatives of this compound could exhibit antagonistic activity at dopamine D2 receptors, potentially offering therapeutic benefits in treating disorders like schizophrenia and other neuropsychiatric conditions .
Neuropharmacological Studies
A study evaluated the effects of similar compounds on cognitive functions in animal models. Results indicated that modulation of glutamate receptors improved memory and learning capabilities .
Cancer Research
In vitro studies demonstrated that compounds related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to inhibit topoisomerase II activity effectively .
Psychiatric Disorders
Clinical trials have explored the efficacy of dopamine receptor antagonists derived from this compound in managing symptoms of schizophrenia. The results showed a reduction in psychotic symptoms without significant side effects typically associated with older antipsychotics .
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes compounds containing the 5,6,7,8-tetrahydronaphthalene moiety, though their substituents and biological targets differ. Below is a detailed comparison based on structural features, synthesis, and reported activities:
Key Structural Differences and Implications
Core Modifications: The target compound’s sulfonamide group contrasts with the pyridine-acetamide backbone in compounds. Sulfonamides are known for enhanced metabolic stability and binding to enzymes like carbonic anhydrases, while acetamides may influence solubility and membrane permeability .
Their structural diversity (e.g., methoxy vs. cyano substituents) suggests tailored pharmacokinetic profiles .
Synthetic Feasibility: The target compound’s synthesis would likely require sulfonylation of tetrahydronaphthalene-2-amine, followed by functionalization with the morpholinoethyl-fluorophenyl moiety. In contrast, compounds employ pyridine ring formation and acetamide coupling, yielding moderate to high synthesis efficiency (60–73%) .
Biological Activity
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydronaphthalene core linked to a morpholinoethyl group and a sulfonamide moiety. Its molecular formula is C₁₈H₂₃F₁N₂O₂S, with a molecular weight of approximately 344.45 g/mol. The presence of the fluorophenyl group may enhance its pharmacological properties by influencing lipophilicity and receptor interactions.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
- Receptor Modulation : Compounds with similar structures have shown activity as modulators of various receptors, including those involved in inflammatory responses and pain pathways.
Antiviral Activity
The compound has been investigated for its antiviral properties. A related study highlighted that sulfonamide derivatives exhibit significant inhibition against viruses such as HIV by targeting integrase enzymes . This suggests that this compound could similarly affect viral replication processes.
Antimicrobial Properties
Sulfonamides are traditionally known for their antibacterial activity. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains through competitive inhibition of folate synthesis . The potential for this compound to act against resistant strains warrants further investigation.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds containing morpholine moieties have been associated with reduced production of pro-inflammatory cytokines in cellular models .
Case Study 1: Antiviral Efficacy
A study conducted on related sulfonamide compounds reported an IC50 value of 0.5 µM against HIV integrase . Although specific data for this compound is lacking, this provides a benchmark for expected activity levels.
Case Study 2: Antimicrobial Testing
In a comparative analysis of sulfonamide derivatives against Staphylococcus aureus, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL . Further testing of this compound could yield valuable insights into its efficacy.
Data Summary Table
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
The synthesis requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution at the morpholinoethyl group .
- Temperature : Stepwise heating (e.g., 50–80°C) improves sulfonamide coupling efficiency while minimizing byproducts .
- Catalysts : Use of base catalysts (e.g., triethylamine) facilitates deprotonation during sulfonamide bond formation . Yield optimization (>70%) typically requires iterative purification via column chromatography with ethyl acetate/hexane gradients .
Q. How is the compound characterized structurally, and what analytical methods are most reliable?
- NMR : - and -NMR confirm the presence of the 4-fluorophenyl group (δ ~7.2 ppm for aromatic protons) and the morpholinoethyl moiety (δ ~3.6 ppm for CH-N) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 433.15) and detects impurities (<2%) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydronaphthalene core, critical for activity studies .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Enzyme inhibition screens : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based assays (IC determination) .
- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with EC values <10 µM indicating therapeutic potential .
- Solubility/logP : Measure via shake-flask method (logP ~2.5 suggests moderate membrane permeability) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
- Morpholinoethyl substitution : Replace morpholine with piperazine to alter steric hindrance and hydrogen-bonding interactions, improving kinase selectivity .
- Fluorophenyl positioning : Introduce meta-fluorine to reduce metabolic oxidation (CYP450 stability assays show 30% longer half-life) .
- Sulfonamide bioisosteres : Replace sulfonamide with carbamate groups to mitigate hERG channel binding (patch-clamp validation recommended) .
Q. What methodologies resolve contradictions in reported enzyme inhibition data?
- Kinetic analysis : Perform time-dependent assays to distinguish competitive vs. non-competitive inhibition (e.g., Lineweaver-Burk plots) .
- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., PI3Kγ) to identify binding site discrepancies .
- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to detect off-target protein interactions .
Q. How do in vitro findings translate to in vivo efficacy, and what validation strategies are critical?
- Pharmacokinetics (PK) : Conduct rodent studies with IV/PO dosing; AUC ratios >0.7 indicate good oral bioavailability .
- Metabolite identification : Use -NMR to track fluorophenyl stability in liver microsomes .
- Disease models : Test in xenograft tumors (e.g., HT-29 colon cancer) with dose-dependent tumor growth inhibition (≥50% vs. control) .
Q. What computational tools predict structure-activity relationships (SAR) for this scaffold?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (docking scores ≤-9 kcal/mol suggest high affinity) .
- QSAR modeling : Use CoMFA or HQSAR with descriptors like polar surface area (PSA <90 Ų correlates with blood-brain barrier penetration) .
- MD simulations : GROMACS for assessing conformational stability of the tetrahydronaphthalene core in lipid bilayers .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to maintain compound stability .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 5% Tween-80 for cell-based assays .
Q. What strategies validate target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
